molecular formula C17H14N2 B180969 4-[(E)-2-quinolin-8-ylethenyl]aniline CAS No. 54-01-3

4-[(E)-2-quinolin-8-ylethenyl]aniline

Katalognummer: B180969
CAS-Nummer: 54-01-3
Molekulargewicht: 246.31 g/mol
InChI-Schlüssel: LQISQXZOGSQMJG-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-2-Quinolin-8-ylethenyl]aniline is a styrylquinoline-based compound offered For Research Use Only. It is not intended for diagnostic or therapeutic applications. This compound features a conjugated molecular structure with an electron-donating aniline group linked to a quinoline heterocycle via an ethenyl bridge. This architecture is characteristic of molecules studied for their optical properties and potential in materials science . Structurally similar styrylquinoline derivatives are known to serve as ligands in the construction of supramolecular complexes with metals like zinc and cadmium, which can exhibit aggregation-induced emission enhancement (AIEE) and are relevant for developing novel luminescent materials . The quinoline scaffold is of significant interest in medicinal chemistry due to its wide spectrum of reported pharmacological activities, including anticancer, antibacterial, and antimalarial effects . The specific substitution pattern on the quinoline core and the nature of the styryl extension are critical factors that influence biological activity and physicochemical properties, making this compound a valuable intermediate for structure-activity relationship (SAR) studies in drug discovery . Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or to explore its intrinsic properties in various experimental models.

Eigenschaften

CAS-Nummer

54-01-3

Molekularformel

C17H14N2

Molekulargewicht

246.31 g/mol

IUPAC-Name

4-[(E)-2-quinolin-8-ylethenyl]aniline

InChI

InChI=1S/C17H14N2/c18-16-10-7-13(8-11-16)6-9-15-4-1-3-14-5-2-12-19-17(14)15/h1-12H,18H2/b9-6+

InChI-Schlüssel

LQISQXZOGSQMJG-RMKNXTFCSA-N

SMILES

C1=CC2=C(C(=C1)C=CC3=CC=C(C=C3)N)N=CC=C2

Isomerische SMILES

C1=CC2=C(C(=C1)/C=C/C3=CC=C(C=C3)N)N=CC=C2

Kanonische SMILES

C1=CC2=C(C(=C1)C=CC3=CC=C(C=C3)N)N=CC=C2

Andere CAS-Nummern

54-01-3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : PPh₃ (10 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMF or toluene

  • Temperature : 100–120°C

  • Time : 12–24 hours

Mechanism:

  • Oxidative addition of 8-bromoquinoline to Pd(0).

  • Coordination and insertion of 4-aminostyrene into the Pd–C bond.

  • β-Hydride elimination to form the (E)-configured ethenyl bridge.

Yield and Selectivity:

  • Typical yields for analogous styrylquinolines range from 65–85% .

  • The (E)-isomer dominates due to steric hindrance during β-hydride elimination.

Challenges:

  • Substrate availability : 8-Bromoquinoline requires multi-step synthesis.

  • Side reactions : Homocoupling of styrene or quinoline may occur without rigorous degassing.

Acid-Catalyzed Condensation and Reduction

This two-step method involves condensing 8-methylquinoline with 4-nitrobenzaldehyde , followed by nitro-group reduction.

Step 1: Condensation to Form the Styryl Intermediate

  • Reagents : Acetic anhydride (solvent and catalyst)

  • Conditions : 150°C, 8–12 hours

  • Reaction :

    8-Methylquinoline+4-NitrobenzaldehydeAc2O4-[(E)-2-Quinolin-8-Ylethenyl]Nitrobenzene+H2O\text{8-Methylquinoline} + \text{4-Nitrobenzaldehyde} \xrightarrow{\text{Ac}_2\text{O}} \text{4-[(E)-2-Quinolin-8-Ylethenyl]Nitrobenzene} + \text{H}_2\text{O}
  • Yield : ~70% (based on analogous condensations).

Step 2: Nitro-to-Amine Reduction

  • Reduction method : H₂/Pd-C in ethanol or Fe/HCl.

  • Conditions : 25–50°C, 2–6 hours.

  • Yield : >90%.

Advantages:

  • Avoids palladium catalysts, reducing costs.

  • Scalable for bulk synthesis.

Limitations:

  • Starting material scarcity : 8-Methylquinoline is less commercially accessible than 2- or 4-substituted analogs.

Wittig Reaction with Quinoline-8-Carbaldehyde

The Wittig reaction offers stereoselective access to (E)-alkenes. Here, quinoline-8-carbaldehyde reacts with a ylide derived from 4-nitrobenzyltriphenylphosphonium bromide .

Procedure:

  • Ylide generation :

    4-Nitrobenzyltriphenylphosphonium bromide+NaHYlide\text{4-Nitrobenzyltriphenylphosphonium bromide} + \text{NaH} \rightarrow \text{Ylide}
  • Coupling :

    Ylide+Quinoline-8-carbaldehyde4-[(E)-2-Quinolin-8-Ylethenyl]Nitrobenzene\text{Ylide} + \text{Quinoline-8-carbaldehyde} \rightarrow \text{4-[(E)-2-Quinolin-8-Ylethenyl]Nitrobenzene}
  • Reduction : As in Method 2.

Yield:

  • 60–75% for the Wittig step.

Drawbacks:

  • Requires anhydrous conditions and sensitive reagents.

  • Multiple purification steps.

Comparative Analysis of Methods

Method Yield Cost Complexity Stereoselectivity
Mizoroki-Heck Coupling65–85%HighModerateHigh (E > 95%)
Acid Condensation/Reduction60–70%LowLowModerate (E ≈ 85%)
Wittig Reaction60–75%ModerateHighHigh (E > 90%)

Key Research Findings

  • Catalyst Optimization :

    • Fe₃O₄ nanoparticles enhance condensation efficiency in related quinoline syntheses, offering recyclability.

    • Pd/C systems with ionic liquid ligands improve Heck coupling yields by stabilizing active palladium species.

  • Stereochemical Control :

    • (E)-Selectivity in Heck reactions is favored by bulky ligands (e.g., P(t-Bu)₃), reducing isomerization.

  • Green Chemistry Approaches :

    • Solvent-free condensations using nanocatalysts (e.g., Fe₃O₄@SiO₂) reduce environmental impact .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.